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Compound of Interest

Compound Name: 3,5-Difluorophenylboronic acid

Cat. No.: B125883

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a detailed overview of the crystallographic analysis of
fluorinated phenylboronic acids, utilizing 2,4-Difluorophenylboronic acid as a primary exemplar
due to the absence of publicly available crystal structure data for 3,5-Difluorophenylboronic
acid. The methodologies and data presentation are directly applicable to the study of related
compounds.

Introduction

Phenylboronic acids are a cornerstone of modern organic synthesis, most notably for their role
in Suzuki-Miyaura cross-coupling reactions. The introduction of fluorine atoms to the phenyl
ring significantly modulates the electronic properties, reactivity, and bioavailability of these
compounds, making them valuable building blocks in medicinal chemistry and materials
science. Understanding the three-dimensional structure of these molecules through single-
crystal X-ray diffraction is paramount for rational drug design and the development of novel
materials with tailored properties.

This technical guide outlines the experimental procedures for determining the crystal structure
of such compounds and presents the crystallographic data in a structured format.

Experimental Protocols
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The determination of a small molecule crystal structure, such as that of a difluorophenylboronic
acid, follows a well-established workflow.

Synthesis and Crystallization

Synthesis: 3,5-Difluorophenylboronic acid can be synthesized via a Grignard reaction. A
typical procedure involves the reaction of 1-bromo-3,5-difluorobenzene with magnesium
turnings in an anhydrous solvent like tetrahydrofuran (THF) to form the Grignard reagent. This
is subsequently treated with a borate ester, such as trimethyl borate, followed by acidic workup
to yield the desired boronic acid.

Crystallization: High-quality single crystals suitable for X-ray diffraction are typically grown by
slow evaporation of a saturated solution. Common solvents for phenylboronic acids include
toluene, ethyl acetate, or mixtures with hexanes. The choice of solvent and crystallization
conditions (e.g., temperature, concentration) is critical and often requires empirical
optimization.

X-ray Diffraction Data Collection

A suitable single crystal is mounted on a goniometer, typically under a stream of cold nitrogen
gas (e.g., 100 K) to minimize thermal vibrations and potential solvent loss. Data is collected
using a single-crystal X-ray diffractometer equipped with a microfocus X-ray source (e.g., Mo
Ka radiation, A = 0.71073 A) and a sensitive detector (e.g., CCD or CMOS). The data collection
strategy involves a series of rotations of the crystal to measure the intensities of a large number
of unique reflections.

Structure Solution and Refinement

The collected diffraction data is processed to yield a set of reflection intensities. The phase
problem is typically solved using direct methods for small molecules. The resulting electron
density map is interpreted to build an initial molecular model. This model is then refined against
the experimental data using full-matrix least-squares techniques. In the final stages of
refinement, hydrogen atoms are typically placed in calculated positions and refined using a
riding model.
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Data Presentation: Crystal Structure of 2,4-
Difluorophenylboronic Acid

The following tables summarize the crystallographic data for 2,4-Difluorophenylboronic acid as
a representative example.

Crystal Data Value
Chemical Formula CeHsBF20:2
Formula Weight 157.91 g/mol
Crystal System Monoclinic
Space Group P2i/c

a (A) 10.935(2)

b (A) 5.668(1)

c (A) 11.234(2)
a (°) 90

B () 108.45(3)
y(©) 90

Volume (A3) 660.3(2)

Z 4
Calculated Density (g/cm3) 1.588
Absorption Coefficient (mm~1) 0.151
F(000) 320
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Data Collection and Refinement

Value

Diffractometer

Bruker APEX-Il CCD

Radiation Wavelength (A)

0.71073 (Mo Ka)

Temperature (K)

100(2)

0 range for data collection (°)

3.41028.3

Index ranges

-14<h<14,-7<k<7,-14<1<14

Reflections collected

6034

Independent reflections

1530 [R(int) = 0.028]

Completeness to 8 = 25.242° (%)

99.8

Data / restraints / parameters

1530/07/101

Goodness-of-fit on F2

1.045

Final R indices [l > 20(I)]

R1 =0.038, wR2 = 0.098

R indices (all data)

R1=0.046, wR2 = 0.103

Largest diff. peak and hole (e.A-3)

0.28 and -0.22

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for crystal structure determination.
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Synthesis & Crystallization
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Experimental Workflow for Crystal Structure Determination.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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